

A Comparative Analysis of TEGDMA and UDMA in Resin Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest		
Compound Name:	Tetraethylene glycol dimethacrylate	
Cat. No.:	B086305	Get Quote

In the realm of resin-based materials, particularly in dental composites and other biomedical applications, the selection of monomers is a critical determinant of the final product's performance. Among the most commonly utilized monomers are triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Physicochemical and Mechanical Properties: A Tabular Comparison

The following tables summarize key quantitative data from various studies, offering a comparative overview of TEGDMA and UDMA in different resin formulations. It is important to note that the properties of the final resin are highly dependent on the complete formulation, including the presence of other monomers (like Bis-GMA), filler content, and the initiator system.

Table 1: Water Sorption and Solubility

Monomer/Formulation	Water Sorption (wt%)	Solubility (µg/mm ³)	Source
TEGDMA (homopolymer)	6.33	2.41	[1]
UDMA (homopolymer)	Lower than TEGDMA	Higher than TEGDMA	[1]
Bis-GMA/TEGDMA Copolymers	Lower with less TEGDMA	Higher with less TEGDMA	[1]

Note: In a study by Sideridou et al., the order of water sorption for homopolymers was found to be Bis-EMA < UDMA < Bis-GMA < TEGDMA.[2]

Table 2: Mechanical Properties of Homopolymers

Property	TEGDMA	UDMA	Source
Flexural Strength (MPa)	Lower than UDMA	Highest among common monomers	[3][4]
Flexural Modulus (GPa)	0.74 (most flexible)	Higher than TEGDMA	[1][3][4]

Table 3: Mechanical Properties in Mixed Resin Formulations

Formulation (wt%)	Flexural Strength (MPa)	Flexural Modulus (GPa)	Vickers Hardness (HV)	Source
UDMA/TEGDMA (80/20)	---	---	16	[5] [6]
Bis-EMA/TEGDMA (80/20)	69.7	1.58	14	[5] [6]
UDMA/Bis-GMA/TEGDMA (40/40/20)	89.5	2.1	---	[5] [6]
3D Printing Resins (Bis-EMA, UDMA, TEGDMA)	60 - 90	1.7 - 2.1	14.5 - 24.6	[7]

Note: The addition of TEGDMA as a diluent generally improves handling characteristics and the degree of conversion but can also increase polymerization shrinkage and water sorption while decreasing mechanical properties.[\[8\]](#)

Cytotoxicity and Monomer Leaching

The biocompatibility of resin materials is a significant concern, primarily related to the leaching of unreacted monomers.

Cytotoxicity: Studies have consistently shown a dose-dependent cytotoxic effect for both TEGDMA and UDMA.[\[9\]](#) The general ranking of cytotoxicity for common dental resin monomers is often cited as BisGMA > UDMA > TEGDMA > HEMA.[\[10\]](#)[\[11\]](#)[\[12\]](#) This indicates that TEGDMA is generally less cytotoxic than UDMA.[\[10\]](#) Even at low concentrations, UDMA has been reported to have health effects comparable to BPA.[\[10\]](#)

Monomer Leaching: TEGDMA is one of the most frequently detected leachable components from dental composites.[\[2\]](#)[\[13\]](#)[\[14\]](#) Its low molecular weight contributes to higher mobility and a greater rate of elution compared to the larger UDMA molecule.[\[15\]](#) The amount of leached monomer is influenced by factors such as the degree of conversion, the solvent, and the

duration of exposure.[16][17] For instance, a 75% ethanol solution has been shown to cause a significant amount of monomer leaching.[11][17] The type of light-curing unit used for polymerization also significantly impacts the amount of TEGDMA and UDMA released.[16]

Experimental Protocols


Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility.

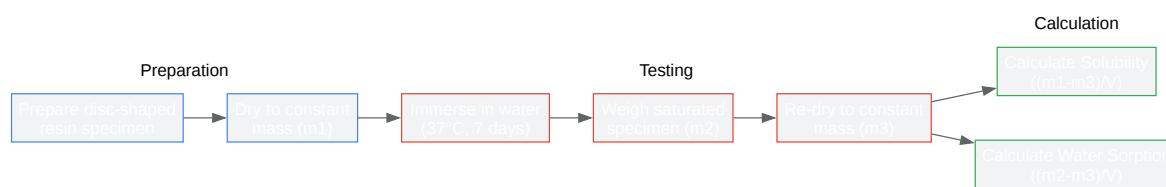
Flexural Strength Testing (Three-Point Bending Test)

The three-point bending test is a standard method for determining the flexural strength and modulus of resin-based composites, often following ISO 4049.[18]

Methodology:

- Specimen Preparation: Bar-shaped specimens, typically with dimensions of 25 mm x 2 mm x 2 mm, are prepared by curing the resin formulation in a mold.[18][19]
- Testing Setup: The specimen is placed on two supports with a defined span (e.g., 20 mm). [18]
- Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[18]
- Calculation: The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.

[Click to download full resolution via product page](#)

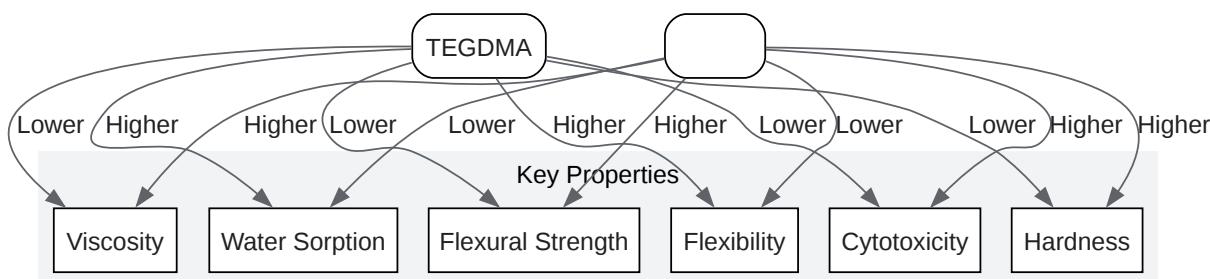

Workflow for Three-Point Bending Flexural Strength Test.

Water Sorption and Solubility

The water sorption and solubility of resin materials are critical indicators of their dimensional stability and degradation resistance in an aqueous environment. The methodology is typically based on ISO 4049.

Methodology:

- Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and dried in a desiccator to a constant mass (m1).
- Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
- Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the mass (m2).
- Re-drying: The specimens are then re-dried in the desiccator to a constant mass (m3).
- Calculation:
 - Water Sorption (Wsp) = $(m2 - m3) / V$
 - Solubility (Wsl) = $(m1 - m3) / V$ (where V is the volume of the specimen)



[Click to download full resolution via product page](#)

Experimental Workflow for Water Sorption and Solubility Testing.

Comparative Summary and Logical Relationships

The choice between TEGDMA and UDMA in a resin formulation involves a trade-off between various properties. The following diagram illustrates the logical relationships of their key characteristics.

[Click to download full resolution via product page](#)

Comparative Properties of TEGDMA and UDMA.

Conclusion

Both TEGDMA and UDMA are integral components in the formulation of high-performance resins. TEGDMA, with its low viscosity, is an excellent reactive diluent that can enhance the degree of conversion and handling properties. However, its use can lead to increased water sorption and polymerization shrinkage, and a potential decrease in mechanical strength. Conversely, UDMA contributes to higher flexural strength, modulus, and hardness, resulting in a more rigid and durable polymer network. Its lower water sorption is also advantageous for the longevity of the material. The trade-off for these desirable properties is its higher viscosity and comparatively greater cytotoxicity.

Ultimately, the optimal resin formulation often involves a carefully balanced combination of TEGDMA, UDMA, and other monomers to achieve the desired balance of handling characteristics, mechanical performance, and biocompatibility for the specific application. Researchers and formulators must weigh these competing factors, supported by robust experimental data, to develop materials that meet the stringent demands of their intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. wam.edu.pl [wam.edu.pl]
- 6. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical properties, accuracy, and cytotoxicity of UV-polymerized 3D printing resins composed of Bis-EMA, UDMA, and TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TEGDMA and UDMA monomers released from composite dental material polymerized with diode and halogen lamps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magnusconferences.com [magnusconferences.com]
- 18. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of TEGDMA and UDMA in Resin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086305#comparative-analysis-of-tegDMA-and-udMA-in-resin-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com